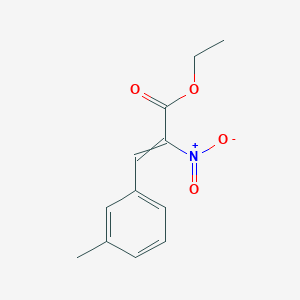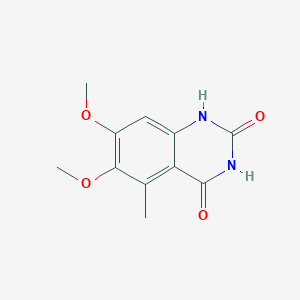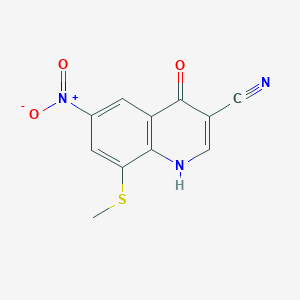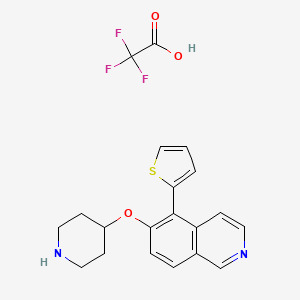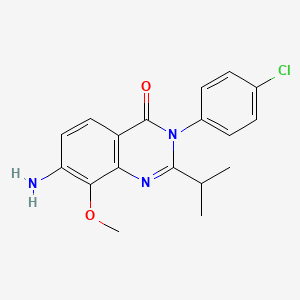
7-Amino-3-(4-chlorophenyl)-8-methoxy-2-(propan-2-yl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-3-(4-chlorophenyl)-8-methoxy-2-(propan-2-yl)quinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This specific compound features a quinazolinone core with various substituents that may influence its chemical and biological behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3-(4-chlorophenyl)-8-methoxy-2-(propan-2-yl)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of Substituents: The specific substituents (4-chlorophenyl, 8-methoxy, and 2-(propan-2-yl)) can be introduced through various organic reactions such as halogenation, methylation, and alkylation.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.
Reduction: Reduction reactions could target the quinazolinone core or the chlorophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry
Catalysis: Quinazolinone derivatives can act as ligands in catalytic processes.
Material Science: These compounds may be used in the development of new materials with specific properties.
Biology and Medicine
Anticancer Agents: Some quinazolinone derivatives have shown promise as anticancer agents by inhibiting specific enzymes or signaling pathways.
Antimicrobial Agents: These compounds can exhibit antibacterial, antifungal, and antiviral activities.
Industry
Pharmaceuticals: Quinazolinone derivatives are often explored for their potential therapeutic applications.
Agriculture: These compounds may be used in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 7-Amino-3-(4-chlorophenyl)-8-methoxy-2-(propan-2-yl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinone derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. For example, they might inhibit kinase enzymes involved in cell signaling pathways, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: The parent compound of the quinazolinone family.
6,7-Dimethoxy-4(3H)-quinazolinone: Another derivative with different substituents.
Uniqueness
7-Amino-3-(4-chlorophenyl)-8-methoxy-2-(propan-2-yl)quinazolin-4(3H)-one is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorophenyl group, for example, may enhance its binding affinity to certain biological targets.
Properties
CAS No. |
871814-54-9 |
|---|---|
Molecular Formula |
C18H18ClN3O2 |
Molecular Weight |
343.8 g/mol |
IUPAC Name |
7-amino-3-(4-chlorophenyl)-8-methoxy-2-propan-2-ylquinazolin-4-one |
InChI |
InChI=1S/C18H18ClN3O2/c1-10(2)17-21-15-13(8-9-14(20)16(15)24-3)18(23)22(17)12-6-4-11(19)5-7-12/h4-10H,20H2,1-3H3 |
InChI Key |
SLOXPZFBNAEIDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C=CC(=C2OC)N)C(=O)N1C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenyl-3-{4-[(1E)-N-phenylethanimidoyl]phenyl}quinazolin-4(3H)-one](/img/structure/B12611345.png)
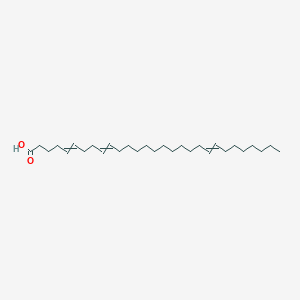
![3,3-Bis{[(3-phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B12611349.png)
![2-([1,1'-Biphenyl]-4-yl)-N-[4-(piperazin-1-yl)butyl]acetamide](/img/structure/B12611355.png)
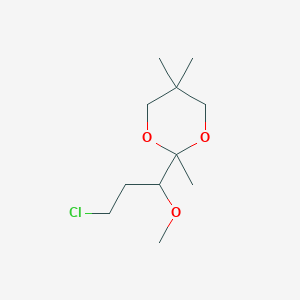
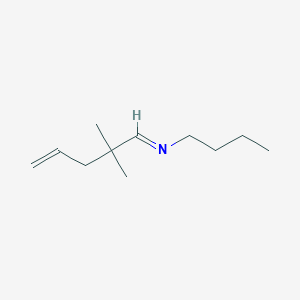
![(4S)-2-Phenyl-4-[(phenylselanyl)methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12611372.png)
![Methyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate](/img/structure/B12611373.png)

